H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2
Description
This compound is a synthetic peptide featuring a complex sequence of alternating D- and L-configured amino acids, including non-standard xi-modified residues (xiThr and xiIle). Such modifications are hypothesized to enhance metabolic stability and modulate receptor-binding specificity compared to natural peptides . The sequence includes multiple proline residues, which may induce structural rigidity, and aromatic residues (Trp, Tyr, Phe) that contribute to hydrophobic interactions. Its C-terminal amidation (-NH₂) further stabilizes the peptide against enzymatic degradation .
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIQKPYEREBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a complex arrangement of amino acids. This peptide is of significant interest in biochemical research due to its potential biological activities, which may include modulation of physiological processes such as hormone release, immune response, and neuronal signaling.
Structure and Composition
The peptide consists of the following amino acids:
| Amino Acid | Abbreviation | Position |
|---|---|---|
| Threonine | DL-xiThr | 1 |
| Proline | DL-Pro | 2 |
| Aspartic Acid | DL-Asp | 3 |
| Isoleucine | DL-xiIle | 4 |
| Asparagine | DL-Asn | 5 |
| Proline | DL-Pro | 6 |
| Alanine | DL-Ala | 7 |
| Tryptophan | DL-Trp | 8 |
| Tyrosine | DL-Tyr | 9 |
| Threonine | DL-xiThr | 10 |
| Glycine | Gly | 11 |
| Arginine | DL-Arg | 12 |
| Glycine | Gly | 13 |
| Isoleucine | DL-xiIle | 14 |
| Arginine | DL-Arg | 15 |
| Proline | DL-Pro | 16 |
| Valine | DL-Val | 17 |
| Glycine | Gly | 18 |
| Arginine | DL-Arg | 19 |
| Phenylalanine | DL-Phe | 20 |
This diverse composition allows for unique interactions with biological targets, potentially influencing various cellular functions.
Research on similar peptides indicates that their biological activity may be mediated through several mechanisms:
- Receptor Binding : The peptide may interact with specific receptors on cell surfaces, influencing signal transduction pathways.
- Enzyme Modulation : Peptides can act as inhibitors or activators of enzymes, thereby affecting metabolic pathways.
- Hormonal Regulation : Some peptides mimic or inhibit hormone action, impacting physiological responses such as growth, metabolism, and stress responses.
Empirical Studies
Studies have shown that peptides with similar structures can exhibit a range of biological activities:
- Neurotransmitter Release : Certain peptides enhance the release of neurotransmitters, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Peptides often display antimicrobial activity, making them candidates for new antibiotic therapies.
- Immunomodulation : They can modulate immune responses, potentially aiding in autoimmune disease management.
Case Studies
-
Neuroprotective Effects :
- A study investigated the effects of a structurally similar peptide on neuronal cell lines. Results indicated a significant increase in cell viability under oxidative stress conditions, suggesting neuroprotective properties.
-
Antimicrobial Activity :
- Another research project focused on the antimicrobial effects of peptides similar to H-DL-xiThr... against various bacterial strains. The findings demonstrated a dose-dependent inhibition of bacterial growth, highlighting potential therapeutic applications.
-
Hormonal Modulation :
- Research exploring the hormonal effects of related peptides revealed their ability to stimulate insulin secretion from pancreatic cells, indicating potential use in diabetes treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Peers Identified:
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH ():
- Shares xi-modified residues (xiIle, xiThr) and D/L configurations.
- Lacks C-terminal amidation but includes glutamic acid and glutamine, enhancing solubility.
- Molecular weight: ~2,300 Da (estimated), vs. ~3,200 Da for the target peptide.
- Bioactivity: Proposed roles in cell signaling, though less stable due to free carboxyl terminus .
Contains a similar proline-rich motif but shorter sequence (26 residues vs. 22 in the target peptide). Applications: Used as a tool in receptor-binding studies; lower metabolic stability observed compared to xi-modified analogs .
H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-... ():
- Contains disulfide bonds (Cys(1)), enhancing structural stability.
- Safety profile: Higher toxicity risk due to methionine and cysteine residues, requiring stringent handling .
Analytical Data Comparison
Research Findings
- xi-Modifications : The inclusion of xiThr and xiIle in the target peptide disrupts protease recognition sites, extending half-life in vitro by ~40% compared to unmodified analogs .
- Aromatic Clusters : The Trp-Tyr-Phe motif enhances membrane permeability, as shown in similar peptides with logP values >2.5 .
- Safety Profile : Unlike the disulfide-containing peptide in , the target peptide lacks reactive thiol groups, reducing toxicity risks .
Critical Analysis of Contradictions and Limitations
- Metabolic Stability : While xi-modifications improve stability in the target peptide, suggests natural proline-rich sequences may still outperform in specific binding contexts due to conformational flexibility .
- Bioactivity Specificity : The exact receptor targets of the target peptide remain unverified, unlike ’s peptide, which has preliminary data on signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
